[(6S,8R,9R,11S,13S,14S,16S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
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Overview
Description
The compound "[(6S,8R,9R,11S,13S,14S,16S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate" is a synthetic steroid compound known for its complex structure and potential applications in various fields, including medicine and chemistry. This compound features multiple stereocenters and a cyclopenta[a]phenanthrene backbone, making it a subject of interest for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of this compound typically begins with commercially available steroids or their derivatives, which are then modified through a series of chemical reactions.
Fluorination: : Introduction of fluorine atoms at specific positions on the steroid backbone is achieved using selective fluorinating agents under controlled conditions.
Hydroxylation: : Hydroxyl groups are introduced using reagents such as osmium tetroxide or other hydroxylating agents.
Hydroxyacetylation: : The hydroxyacetyl group is added through acylation reactions, employing suitable acylating agents like acetic anhydride.
Oxidation and Reduction: : These reactions are carried out to achieve the desired oxidation state of the functional groups, using common oxidizing and reducing agents such as PCC (Pyridinium Chlorochromate) and sodium borohydride, respectively.
Industrial Production Methods
Industrial synthesis of this compound involves scale-up of the above-mentioned synthetic routes with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions convert carbonyl groups to hydroxyl groups.
Substitution: : Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like PCC and Dess-Martin periodinane.
Reduction: : Reagents like sodium borohydride and lithium aluminum hydride.
Substitution: : Nucleophiles such as thiols and amines.
Major Products Formed
Oxidized Derivatives: : Various ketones and carboxylic acids.
Reduced Derivatives: : Alcohols and alkanes.
Substituted Products: : Thiols and amines substituted derivatives.
Scientific Research Applications
This compound finds extensive use in scientific research due to its unique structural features and biological activity:
Chemistry: : Used as a precursor in the synthesis of complex molecules and for studying stereochemistry.
Biology: : Serves as a probe to study steroid hormone receptors and their mechanisms.
Medicine: : Investigated for its potential therapeutic effects, particularly in inflammation and hormone-related disorders.
Industry: : Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with steroid hormone receptors, modulating their activity. It influences gene expression and cellular processes by binding to these receptors and altering their conformation, which affects the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: : A synthetic corticosteroid with potent anti-inflammatory effects.
Betamethasone: : Another corticosteroid similar in structure and function to dexamethasone.
Fluticasone: : A synthetic steroid used in the treatment of asthma and allergic rhinitis.
Unique Features
Compared to these similar compounds, [(6S,8R,9R,11S,13S,14S,16S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate possesses distinct fluorination patterns and hydroxylation sites that may contribute to unique biological activity and therapeutic potential.
Properties
Molecular Formula |
C25H32F2O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[(6S,8R,9R,11S,13S,14S,16S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32F2O6/c1-5-21(32)33-25(20(31)12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,28,30H,5,8,10-12H2,1-4H3/t13-,15-,16+,18-,19-,22?,23-,24-,25?/m0/s1 |
InChI Key |
FZOAFNCDIHMEJL-DLGQTJMSSA-N |
Isomeric SMILES |
CCC(=O)OC1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@@H]2C[C@@H](C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO |
Origin of Product |
United States |
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